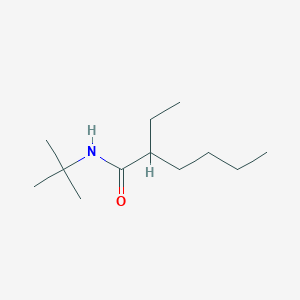

N-tert-butyl-2-ethylhexanamide

Description

Overview of Amide Functional Groups and their Significance in Organic Chemistry

Amides are a cornerstone functional group in organic chemistry, defined by a nitrogen atom attached to a carbonyl carbon. They are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine. chemsrc.com Depending on the number of carbon substituents on the nitrogen atom, amides are classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R''). N-tert-butyl-2-ethylhexanamide is a secondary amide.

A key feature of the amide bond is its exceptional stability, which arises from resonance delocalization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a partial double bond character between the carbon and nitrogen. This resonance stabilization makes amides significantly less basic and more acidic than their corresponding amines. bldpharm.com It also renders them less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives like esters.

This inherent stability is fundamental to life itself; the peptide bonds that link amino acids to form the backbone of proteins are amide linkages. chemsrc.comsmolecule.com Beyond their profound biological role, amides are integral to industrial chemistry, forming the basis of important synthetic polymers like Nylon, a polyamide known for its strength and durability. nih.gov They are also prevalent in a vast array of pharmaceuticals, agrochemicals, and serve as versatile intermediates in organic synthesis. smolecule.comevitachem.com

Historical Development and Emerging Research Trajectories of this compound

While specific historical documentation on the initial synthesis of this compound is not prominent in academic literature, its development can be understood within the context of research on related compounds. The parent primary amide, 2-ethylhexanamide (B1203107), has historical significance as a chemical intermediate, notably in its dehydration to produce 2-ethylhexanonitrile. The synthesis of N-substituted amides, in general, has been a long-standing area of study in organic chemistry.

The synthesis of N-tert-butyl amides is typically achieved through the condensation of a carboxylic acid or its more reactive derivative, such as an acyl chloride, with tert-butylamine (B42293). mdpi.comnih.gov For this compound, this would involve the reaction of 2-ethylhexanoyl chloride with tert-butylamine. More modern methods for forming the N-tert-butyl amide group include the Ritter reaction, where a nitrile reacts with a source of a tert-butyl cation, often under catalytic conditions. researchgate.net The N-tert-butyl amide motif is of particular interest as it appears in numerous drug molecules, where the bulky group can impart specific conformational constraints or metabolic stability. researchgate.net

An important emerging research trajectory for the broader class of N-alkyl and N,N-dialkyl 2-ethylhexanamides is in the field of hydrometallurgy. Specifically, these molecules are being intensively investigated as advanced extractants in the reprocessing of spent nuclear fuel. google.com These amide-based systems are explored as potential replacements for the long-standing extractant, tri-n-butyl phosphate (B84403) (TBP), used in the PUREX process. google.com The advantage of these amides is their complete incinerability (composed only of C, H, O, and N atoms), which helps to minimize the volume of secondary radioactive waste. Research focuses on fine-tuning the alkyl substituents on the amide nitrogen to optimize selectivity for actinides like plutonium and uranium over fission products. researchgate.net

Interdisciplinary Relevance of this compound in Chemical Sciences and Engineering

The study and application of this compound and its structural relatives sit at the intersection of several scientific and engineering disciplines.

Organic and Medicinal Chemistry: The N-tert-butyl amide functional group is a recognized structural element in pharmaceutical design. researchgate.net While this compound itself is not a known therapeutic agent, its synthesis and reactivity studies contribute to the fundamental understanding of how sterically demanding groups influence molecular properties, which is critical for designing complex, bioactive molecules. smolecule.com

Separation Science and Chemical Engineering: The most significant interdisciplinary application for this class of compounds is in solvent extraction processes. N,N-dialkyl-2-ethylhexanamides are studied for their ability to selectively extract metal ions from acidic aqueous solutions. google.comresearchgate.net This research is directly relevant to chemical engineering, particularly in the design and optimization of liquid-liquid extraction circuits for nuclear fuel reprocessing and critical materials recovery. The choice of the 2-ethylhexyl group and the N-alkyl substituents is crucial for tuning the solubility, viscosity, and extraction efficiency of the solvent phase.

Inorganic and Coordination Chemistry: The amide oxygen atom is a potent coordination site for metal ions. The effectiveness of N-substituted amides as extractants for actinides and lanthanides stems from their ability to act as ligands, forming stable coordination complexes with the metal ions. Understanding the nature of this bonding and the structure of the resulting metal-ligand complexes is a key area of research in inorganic chemistry.

Physicochemical and Spectroscopic Data

Comprehensive, experimentally verified data for this compound is scarce in public literature. The following tables are constructed based on typical values for analogous secondary amides and data from closely related structures.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description |

| Molecular Formula | C₁₂H₂₅NO |

| Molecular Weight | 199.34 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature. |

| Boiling Point | Estimated to be >250 °C. For comparison, the primary amide 2-ethylhexanamide has a boiling point of 274.6 °C. chemsrc.com |

| Solubility | Expected to be poorly soluble in water but soluble in organic solvents like dichloromethane, ethyl acetate (B1210297), and alcohols. |

| Density | Expected to be slightly less than water, likely in the range of 0.85-0.90 g/cm³. |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet for the 9 protons of the tert-butyl group (C(CH₃)₃) around 1.2-1.4 ppm.- A broad singlet for the amide N-H proton.- Multiplets in the upfield region (0.8-2.5 ppm) corresponding to the protons of the 2-ethylhexyl group. |

| ¹³C NMR | - A signal for the carbonyl carbon around 175-177 ppm. mdpi.com- Signals for the quaternary and methyl carbons of the tert-butyl group.- A series of signals in the aliphatic region (10-60 ppm) for the carbons of the 2-ethylhexyl group. |

| IR Spectroscopy | - A strong C=O stretching band (Amide I) around 1630-1680 cm⁻¹. - An N-H bending band (Amide II) around 1550-1640 cm⁻¹. - An N-H stretching vibration around 3180-3350 cm⁻¹. - C-H stretching bands from the alkyl groups around 2850-2960 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ at m/z = 199. |

Compound Reference Table

Structure

3D Structure

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-tert-butyl-2-ethylhexanamide |

InChI |

InChI=1S/C12H25NO/c1-6-8-9-10(7-2)11(14)13-12(3,4)5/h10H,6-9H2,1-5H3,(H,13,14) |

InChI Key |

YOPDNQVDEHNDLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of N Tert Butyl 2 Ethylhexanamide

Reactivity of the Amide Linkage: Hydrolysis and Transamidation Reactions

The amide bond is the most reactive site in N-tert-butyl-2-ethylhexanamide. It is susceptible to cleavage through hydrolysis and can undergo exchange of the amine component via transamidation.

Hydrolysis: The hydrolysis of an amide bond results in the formation of a carboxylic acid and an amine. This reaction is typically slow under neutral conditions but can be accelerated by acid or base catalysis.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to form 2-ethylhexanoic acid and tert-butylamine (B42293).

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally less efficient for sterically hindered amides like this compound due to the bulky tert-butyl group. The reaction proceeds through a tetrahedral intermediate, which then expels the tert-butylamide anion to yield 2-ethylhexanoate (B8288628) and tert-butylamine.

Transamidation: This reaction involves the exchange of the N-tert-butyl group with another amine. Transamidation reactions often require catalysts, such as metal salts or enzymes, to proceed at a reasonable rate. researchgate.netrsc.org For secondary amides, the reaction can be promoted under metal- and catalyst-free conditions using reagents like tert-butyl nitrite (B80452), proceeding through an N-nitrosamide intermediate. illinois.edu The general mechanism involves the activation of the amide bond, followed by nucleophilic attack by an incoming amine.

Transformations Involving the 2-Ethylhexyl Moiety

The 2-ethylhexyl group is an aliphatic hydrocarbon chain and is generally less reactive than the amide linkage. Its transformation would typically require more forcing conditions or specific reagents to activate the C-H bonds. Potential reactions could include:

Oxidation: Strong oxidizing agents could potentially oxidize the alkyl chain, though this would likely be unselective and could also affect the amide group.

Halogenation: Free radical halogenation could introduce halogen atoms onto the 2-ethylhexyl chain, but this process would likely yield a mixture of products.

Chemical Modifications for Functional Group Introduction and Alteration

Introducing or altering functional groups on this compound would primarily target the less reactive C-H bonds of the alkyl chains or the N-H bond of the amide.

N-H Functionalization: The hydrogen atom on the amide nitrogen can be substituted. For instance, deprotonation with a strong base followed by reaction with an electrophile could lead to N-alkylation or N-acylation.

C-H Functionalization: Recent advances in C-H activation chemistry could theoretically allow for the selective introduction of functional groups onto the 2-ethylhexyl or even the tert-butyl group. For example, directed metalation using the amide oxygen as a directing group could facilitate functionalization at a specific position.

Complexation Behavior with Metal Ions and Coordination Chemistry

The amide group in this compound possesses both a carbonyl oxygen and a nitrogen atom with a lone pair of electrons, making it a potential ligand for metal ions. nih.gov

Coordination Modes: Amides can coordinate to metal ions in a monodentate fashion through the carbonyl oxygen, which is the most common mode. Bidentate coordination involving both the oxygen and the deprotonated nitrogen is also possible, forming an amidate complex. nih.gov

Factors Influencing Complexation: The formation and stability of metal complexes would be influenced by several factors, including the nature of the metal ion, the solvent, and the steric hindrance imposed by the bulky N-tert-butyl and 2-ethylhexyl groups. The steric bulk might favor coordination with metal ions that can accommodate larger ligands. Research on sterically demanding di(tert-butyl)amide ligands shows that they can form stable complexes with transition metals. illinois.edu

Below is an interactive data table summarizing the potential reactivity of this compound.

| Reactive Site | Reaction Type | Reagents/Conditions | Expected Products |

| Amide Linkage | Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl), Water, Heat | 2-Ethylhexanoic acid, tert-Butylamine |

| Amide Linkage | Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH), Water, Heat | 2-Ethylhexanoate, tert-Butylamine |

| Amide Linkage | Transamidation | Amine, Catalyst (e.g., Metal Salt) | New Amide, tert-Butylamine |

| 2-Ethylhexyl Moiety | Oxidation (Hypothetical) | Strong Oxidizing Agent | Mixture of Oxidized Products |

| N-H Bond | N-Alkylation | Strong Base, Alkyl Halide | N-Alkyl-N-tert-butyl-2-ethylhexanamide |

| Amide Group | Metal Complexation | Metal Salt | Metal-Amide Complex |

Advanced Characterization and Analytical Methodologies for N Tert Butyl 2 Ethylhexanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a primary tool for the unambiguous structural determination of N-tert-butyl-2-ethylhexanamide. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete map of the atomic framework can be constructed.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment and neighboring protons for every hydrogen atom in the molecule. The most distinctive feature is the signal for the tert-butyl group, which appears as a sharp singlet due to the magnetic equivalence of its nine protons, typically in the range of δ 1.3-1.5 ppm. nih.govacdlabs.com The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The remaining signals correspond to the 2-ethylhexyl group, which presents a more complex series of overlapping multiplets due to extensive spin-spin coupling. The methine proton at the C2 position is a key signal, appearing as a multiplet. The terminal methyl groups of the ethyl and butyl chains will each produce a triplet signal at the most upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound Predicted for CDCl₃ solvent

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (butyl chain) | ~ 0.90 | Triplet (t) | 3H |

| CH₃ (ethyl group) | ~ 0.92 | Triplet (t) | 3H |

| -(CH₂)₃- (butyl chain) | ~ 1.25-1.40 | Multiplet (m) | 6H |

| C(CH₃)₃ (tert-butyl) | ~ 1.35 | Singlet (s) | 9H |

| CH (C2 position) | ~ 1.90-2.10 | Multiplet (m) | 1H |

The proton-decoupled ¹³C NMR spectrum reveals twelve distinct signals, corresponding to each unique carbon environment within this compound. The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing significantly downfield, typically in the range of δ 170-185 ppm. libretexts.orgcompoundchem.com The quaternary carbon of the tert-butyl group is also highly characteristic, found around δ 50-55 ppm. The remaining signals in the aliphatic region (δ 10-50 ppm) correspond to the carbons of the 2-ethylhexyl and tert-butyl methyl groups. The chemical shifts provide a clear carbon fingerprint of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound Predicted for CDCl₃ solvent

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | ~ 175 |

| C(CH₃)₃ (tert-butyl quaternary C) | ~ 51 |

| CH (C2 position) | ~ 48 |

| C(CH₃)₃ (tert-butyl methyl C's) | ~ 29 |

| Aliphatic CH₂ groups | ~ 23-40 |

To resolve signal overlap and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would reveal the connectivity within the 2-ethylhexyl group by showing correlations between adjacent protons, for example, between the methine proton at C2 and the methylene (B1212753) protons of both the ethyl and butyl chains attached to it.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the prominent singlet at ~1.35 ppm in the ¹H spectrum would correlate to the carbon signal at ~29 ppm in the ¹³C spectrum, confirming the assignment of the tert-butyl methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) ¹H-¹³C couplings, which is crucial for piecing together the molecular skeleton. Key correlations would include the coupling from the tert-butyl protons to the quaternary carbon of the tert-butyl group and, importantly, to the amide carbonyl carbon. Additionally, the N-H proton would show a correlation to the carbonyl carbon, confirming the amide linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pathways, which helps to confirm the proposed structure. The nominal molecular weight of the compound (C₁₂H₂₅NO) is 199.34 g/mol .

ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. nih.govrsc.org In positive ion mode, this compound is expected to be readily protonated, primarily on the amide nitrogen or oxygen, to produce a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 200.20. uni.lu

By inducing fragmentation of the isolated [M+H]⁺ ion (a technique known as tandem mass spectrometry or MS/MS), key structural information can be obtained. A common fragmentation pathway for protonated amides is the cleavage of the amide (N-CO) bond. nih.govunl.ptstackexchange.com This would result in the formation of a 2-ethylhexanoyl acylium ion or the loss of the neutral 2-ethylhexanoyl group.

When coupled with Gas Chromatography, the mass spectrometer typically employs Electron Ionization (EI), a high-energy technique that induces extensive and reproducible fragmentation. nih.govrsc.org The resulting mass spectrum provides a structural fingerprint of the molecule. For this compound, several characteristic fragmentation pathways are expected:

Alpha-Cleavage: This is a dominant fragmentation mechanism for amides. libretexts.orgjove.com Cleavage can occur on either side of the carbonyl group. Cleavage of the C-C bond adjacent to the carbonyl would lead to the loss of a pentyl radical (C₅H₁₁) or an ethyl radical (C₂H₅) from the 2-ethylhexyl group. Alpha-cleavage adjacent to the nitrogen atom would result in the formation of a stable tert-butyl cation at m/z 57.

McLafferty Rearrangement: Aliphatic amides with available gamma-hydrogens can undergo this rearrangement. rsc.orgjove.com In this case, a hydrogen atom from the butyl portion of the 2-ethylhexyl chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule (e.g., propene) and the formation of a characteristic radical cation.

Amide Bond Cleavage: Direct cleavage of the C-N bond can also occur, leading to the formation of the 2-ethylhexanoyl acylium ion at m/z 127.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Formation Pathway |

|---|---|---|

| 199 | [C₁₂H₂₅NO]⁺• | Molecular Ion (M⁺•) |

| 142 | [M - C₄H₉]⁺• | Loss of butyl radical from tert-butyl group (less likely) or side chain |

| 127 | [C₈H₁₅O]⁺ | Acylium ion from C-N bond cleavage |

| 100 | [C₅H₁₂NO]⁺ | Cleavage product |

| 86 | [C₄H₈NO]⁺• | Product of McLafferty Rearrangement |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and provides crucial information about the amide functional group. The position of IR absorption bands can be influenced by hydrogen bonding, which is significant in amides. gcms.cz In the solid state or in concentrated solutions, intermolecular hydrogen bonding is prevalent, whereas in dilute solutions of nonpolar solvents, "free" non-hydrogen-bonded amides can be observed. gcms.cz

Key diagnostic IR bands for this compound include:

N-H Stretching: As a secondary amide, a single N-H stretching vibration is expected. In dilute solutions, this "free" N-H stretch appears in the region of 3500-3400 cm⁻¹. gcms.cz In the solid state, due to hydrogen bonding, this band shifts to a lower frequency, typically appearing in the 3330-3060 cm⁻¹ range. gcms.cz

Amide I (C=O Stretching): This is one of the most intense and characteristic bands in the IR spectrum of amides. gcms.cz The resonance effect of the nitrogen lone pair on the carbonyl group lowers its frequency compared to ketones. reddit.com For open-chain secondary amides in the solid state, the Amide I band is typically observed near 1640 cm⁻¹. gcms.cz In dilute solution, this frequency shifts higher, to the 1700-1680 cm⁻¹ region. gcms.cz

Amide II (N-H Bending and C-N Stretching): This band arises from a combination of the N-H in-plane bending and C-N stretching vibrations. gcms.czrsc.org It is a strong and sharp peak, which is a diagnostic feature for secondary amides. rsc.org In the solid state, it appears in the 1570-1515 cm⁻¹ range, and in dilute solution, it is found between 1550-1510 cm⁻¹. gcms.cz

C-H Stretching: Vibrations corresponding to the aliphatic C-H bonds of the ethyl, hexyl, and tert-butyl groups are expected in the 3000-2850 cm⁻¹ region.

N-H Wagging: A broad absorption envelope for the out-of-plane N-H bend (wag) can be observed in the 750-680 cm⁻¹ range for secondary amides. rsc.org

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, provides complementary information. While IR is more sensitive to polar groups, Raman spectroscopy is often better for nonpolar moieties and skeletal vibrations. For secondary amides, key Raman bands include the Amide I and Amide III bands. restek.com The Amide I band in Raman spectra is also sensitive to conformation and hydrogen bonding. thieme.delibretexts.org

The following table summarizes the expected vibrational frequencies for this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| N-H Stretch | 3330-3060 (Solid), 3500-3400 (Dilute Solution) | ~3300 | Position is highly sensitive to hydrogen bonding. gcms.cz |

| Asymmetric C-H Stretch (CH₃) | ~2960 | ~2960 | From ethyl, hexyl, and tert-butyl groups. |

| Symmetric C-H Stretch (CH₂, CH₃) | ~2930, ~2870 | ~2930, ~2870 | From ethyl, hexyl, and tert-butyl groups. |

| Amide I (C=O Stretch) | ~1640 (Solid), 1700-1680 (Dilute Solution) | ~1640-1680 | A very strong and characteristic band. gcms.cz |

| Amide II (N-H Bend, C-N Stretch) | 1570-1515 (Solid), 1550-1510 (Dilute Solution) | ~1515-1570 | Strong and sharp, diagnostic for secondary amides. gcms.czrsc.org |

| C-H Bending | ~1465, ~1375 | ~1465, ~1375 | Scissoring and bending modes of CH₂ and CH₃ groups. |

| Amide III (C-N Stretch, N-H Bend) | ~1250 | ~1250-1300 | A weaker band resulting from C-N stretching and N-H bending interactions. gcms.czrestek.com |

| N-H Wag (Out-of-plane bend) | 750-680 | - | Often a broad envelope. rsc.org |

Advanced Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound, analyzing it within complex mixtures, and monitoring its synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) each offer distinct advantages for its analysis.

HPLC is a robust technique for the quantitative analysis and purification of amides. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

Method Development Considerations:

Stationary Phase: A C18 (octadecylsilane) column is a common starting point, offering excellent retention for nonpolar to moderately polar compounds. Column dimensions such as 150 mm x 4.6 mm with 5 µm particle size provide a good balance of resolution and analysis time.

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (ACN) and water is typically effective for separating amides from potential impurities. nih.gov The gradient would start with a higher proportion of water and gradually increase the percentage of acetonitrile to elute more nonpolar compounds. The addition of a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape by suppressing the ionization of any free silanol (B1196071) groups on the stationary phase.

Detection: The amide chromophore exhibits a weak n → π* transition in the far UV region. Therefore, a UV detector set at a low wavelength, typically around 210-220 nm, would be appropriate for detection.

Sample Preparation: The sample should be dissolved in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.

A hypothetical HPLC method for this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Given its expected volatility, Gas Chromatography (GC) is an excellent method for the purity assessment of this compound. The analysis of amides, which are polar and basic compounds, can sometimes be challenging due to potential interactions with active sites in the GC system, leading to peak tailing. gcms.czrestek.com

Method Development Considerations:

Column Selection: A mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Rxi-5ms), is a versatile choice. hzdr.de For challenging separations or to improve peak shape, a specialized column designed for volatile amines and other basic compounds, such as an Rtx-Volatile Amine column, could be employed. restek.com These columns have surfaces that are specially deactivated to minimize interactions with basic analytes. restek.com

Injector and Detector: A split/splitless injector is standard. Flame Ionization Detection (FID) is ideal as it is robust and provides a response proportional to the mass of carbon, making it suitable for quantification.

Temperature Programming: A temperature gradient is necessary to ensure the elution of the analyte in a reasonable time with good peak shape. The program would start at a lower temperature and ramp up to a higher temperature to elute the compound.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

A potential GC-FID method is detailed below.

| Parameter | Condition |

| Column | Rtx-Volatile Amine, 30 m x 0.25 mm ID, 0.5 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Injector Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction. libretexts.org For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 2-ethylhexanoyl chloride and tert-butylamine) and the formation of the amide product. thieme.de

Procedure for Reaction Monitoring:

Stationary Phase: Silica gel 60 F254 plates are the standard choice. The F254 indicator allows for visualization under UV light.

Mobile Phase (Eluent): The choice of eluent is critical and depends on the polarity of the reactants and products. A mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is common. The ratio is adjusted to achieve good separation, with a target Rf (retention factor) for the product between 0.3 and 0.5. A starting point could be a 7:3 or 8:2 mixture of hexanes:ethyl acetate (B1210297).

Spotting: Three lanes are typically spotted on the TLC plate: one for the starting material (e.g., the carboxylic acid or acyl chloride), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture to aid in identification. libretexts.org

Visualization: After developing the plate in the eluent and allowing the solvent to evaporate, the spots are visualized. Since the amide may not be strongly UV-active, chemical staining is often necessary. reddit.com Common stains for amides include potassium permanganate (B83412) (KMnO₄) solution or an iodine chamber, which react with the compound to produce a visible spot. reddit.com

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass backing |

| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 8:2 v/v) |

| Visualization | 1. UV light (254 nm) 2. Potassium Permanganate (KMnO₄) stain followed by gentle heating |

Elemental Analysis (CHNS) and Other Quantitative Spectrophotometric Methods (e.g., UV-VIS)

Elemental Analysis (CHNS) provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound. The analysis is performed using a CHNS elemental analyzer, which subjects the sample to high-temperature combustion in an oxygen-rich environment. rsc.org The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector. rsc.org

For this compound, with the molecular formula C₁₂H₂₅NO, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of C₁₂H₂₅NO (Molar Mass: 199.34 g/mol )

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 72.30% |

| Hydrogen | H | 1.008 | 25 | 25.200 | 12.64% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.03% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.03% |

Comparison of the experimentally determined percentages with these theoretical values is a critical step in structural verification.

UV-VIS Spectrophotometry is used to study electronic transitions within a molecule. The utility of UV-VIS for a simple aliphatic amide like this compound is limited because it lacks an extensive chromophore system. Simple amides exhibit a weak absorption band corresponding to an n → π* electronic transition of the carbonyl group. This absorption is typically found in the far UV region, at approximately 215-220 nm. The low intensity (low molar absorptivity, ε) and the position of this band make it susceptible to interference from many common solvents used in UV-VIS spectroscopy. Therefore, while a spectrum could be recorded, it is not a primary technique for detailed structural characterization of this specific compound but can be useful for quantitative analysis using a calibration curve if no other interfering substances are present.

Computational Chemistry and Theoretical Modeling of N Tert Butyl 2 Ethylhexanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and chemical reactivity of a molecule. For N-tert-butyl-2-ethylhexanamide, these calculations reveal the distribution of electrons and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

The molecular structure is first optimized to find its lowest energy conformation. Using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), key electronic properties can be calculated. A central aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum calculations. These maps visualize the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, e.g., around the carbonyl oxygen) and blue areas indicating positive potential (electron-poor, e.g., around the amide hydrogen). This information is vital for understanding non-covalent interactions.

From these primary calculations, various reactivity descriptors can be derived, providing a quantitative measure of the molecule's chemical behavior.

Table 1: Key Electronic and Reactivity Descriptors from DFT Calculations

| Descriptor | Definition | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons; localization on the amide group suggests its role in interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; important for understanding reactions with electrophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential (IP) | Energy required to remove an electron (≈ -EHOMO) | Relates to the molecule's susceptibility to oxidation. |

| Electron Affinity (EA) | Energy released when an electron is added (≈ -ELUMO) | Relates to the molecule's susceptibility to reduction. |

| Global Hardness (η) | Resistance to change in electron distribution (η ≈ (IP-EA)/2) | A higher value indicates greater stability. |

| Electronegativity (χ) | Power to attract electrons (χ ≈ (IP+EA)/2) | Provides insight into the overall electronic character of the molecule. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment (e.g., in an aqueous solution).

For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations are essential to understand its conformational preferences. The simulations reveal which shapes (conformers) the molecule is most likely to adopt, the energy barriers between these conformers, and how the surrounding environment (like a solvent) influences this landscape. The bulky tert-butyl group and the ethylhexanamide chain create specific steric constraints that dictate the accessible conformations, which in turn affects how the molecule can bind to a receptor or interact with other molecules. For instance, MD simulations can show how the amide group's accessibility is modulated by the rotation of adjacent alkyl groups.

Furthermore, MD is used to study how this compound interacts with other molecules, such as water or biological macromolecules. By analyzing the simulation trajectories, one can calculate radial distribution functions to understand the solvation shell structure or identify persistent hydrogen bonds and van der Waals contacts that govern binding events.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. scribd.com These models are widely used in the design of new chemicals, including insect repellents, by predicting the efficacy of untested molecules. nih.gov For compounds like this compound, which belongs to the amide class of repellents, QSAR studies are particularly relevant.

The development of a QSAR model involves calculating a large number of molecular descriptors for a set of related compounds with known activities. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic features. Software packages like CODESSA PRO are often used to generate and screen these descriptors. dtic.milpnas.org

In studies of amide repellents, descriptors related to charge distribution and dipole moment have been found to be significant. nih.gov For instance, a QSAR study on 43 amide repellents against Aedes aegypti resulted in a robust four-descriptor model with a high correlation coefficient (r² of 0.897), indicating strong predictive power. nih.gov Such models can be used to screen virtual libraries of compounds and prioritize the synthesis of new candidates with potentially improved repellent activity. nih.gov

Table 2: Common Descriptor Classes in QSAR Modeling

| Descriptor Class | Examples | Relevance to Efficacy Prediction |

| Constitutional | Molecular Weight, Atom Count | Describes the basic composition and size of the molecule. |

| Topological | Branching Indices, Connectivity Indices | Encodes information about atomic connectivity and molecular shape. nih.gov |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the steric fit of the molecule in a receptor binding site. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Describes electronic properties, charge distribution, and reactivity. nih.gov |

| Physicochemical | LogP (Lipophilicity) | Influences absorption, distribution, and transport to the site of action. |

Artificial Neural Networks (ANN) are a sophisticated machine learning approach used in QSAR modeling, particularly when the relationship between structure and activity is nonlinear. pnas.orgnih.gov ANNs are computational models inspired by the structure of biological neural networks. They are capable of learning complex patterns from data and making predictions.

In the context of repellent design, ANN models have been successfully developed to predict the efficacy of compounds based on their molecular descriptors. researchgate.net For example, a nonlinear QSAR model using an ANN was developed from a dataset of 200 N-acylpiperidines to predict their repellent duration. nih.gov These models often show superior predictive performance compared to traditional linear regression methods, as they can capture intricate, non-obvious relationships between the input descriptors and the biological outcome. pnas.org The development of ANN-based QSAR models for a class of compounds including this compound could lead to more accurate predictions of repellent efficacy and guide the design of next-generation active ingredients. nih.gov

Spectroscopic Property Prediction and Validation Against Experimental Data

Computational chemistry can predict various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR), with a high degree of accuracy. These predictions serve two main purposes: they aid in the interpretation of experimental spectra for structure elucidation and they allow for the validation of the computational models themselves. chemrxiv.org

The process begins with an optimized molecular geometry obtained from quantum chemical calculations (e.g., DFT). From this structure, vibrational frequencies can be calculated, which directly correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts (for ¹H and ¹³C) can be computed by determining the magnetic shielding of each nucleus.

While specific computational studies predicting the spectra of this compound are not widely published, the methodology is well-established. For structurally similar compounds, such as N-tert-butyl-2-methylpropanamide, experimental spectroscopic data (NMR, IR) have been reported to match well with expected values, confirming the structure. nih.gov A computational study on this compound would involve calculating its IR and NMR spectra and comparing the predicted peak positions and intensities with experimentally obtained data. A strong correlation between the predicted and measured spectra would validate the accuracy of the computational model and the optimized 3D structure, providing confidence in other calculated properties like electronic structure and reactivity.

Applications of N Tert Butyl 2 Ethylhexanamide in Specialized Chemical and Technological Domains

Role in Solvent Extraction and Nuclear Fuel Reprocessing

In the realm of nuclear fuel reprocessing, amides have been investigated as potential alternatives to the standard extractant, tri-n-butyl phosphate (B84403) (TBP), used in the PUREX (Plutonium Uranium Reduction Extraction) process. The interest in amides stems from their complete incinerability (composed of C, H, O, and N atoms), which simplifies waste management, and their potential for high selectivity and resistance to third phase formation.

The extraction of metal ions such as uranium (as UO₂²⁺) and plutonium (as Pu⁴⁺) from nitric acid solutions by amide extractants is a solvation reaction. The amide molecule acts as a neutral ligand, coordinating with the metal cation and the nitrate (B79036) anions to form a neutral complex that is soluble in the organic diluent.

For uranium(VI), the extraction equilibrium with a monoamide like N-tert-butyl-2-ethylhexanamide is expected to proceed via the formation of a disolvate complex, as has been observed with other monoamides researchgate.net:

UO₂²⁺(aq) + 2NO₃⁻(aq) + 2Amide(org) ⇌ UO₂(NO₃)₂(Amide)₂(org)

For plutonium(IV), the stoichiometry of the extracted complex can vary, with trisolvates being common for monoamides researchgate.net:

Pu⁴⁺(aq) + 4NO₃⁻(aq) + 3Amide(org) ⇌ Pu(NO₃)₄(Amide)₃(org)

The branched alkyl chains, the 2-ethylhexyl group, in this compound are anticipated to enhance the solubility of the resulting metal-amide complexes in the organic phase, thereby preventing the formation of a third phase, a phenomenon that can complicate solvent extraction processes.

Fission products, which exist as a variety of elements in different valence states, are generally less effectively extracted by neutral amide extractants compared to uranium and plutonium. This difference in extraction behavior is the basis for their separation in nuclear fuel reprocessing.

The selectivity of an amide extractant for specific actinides over fission products is a critical performance parameter. This selectivity is influenced by the steric and electronic properties of the alkyl substituents on both the nitrogen and carbonyl carbon atoms.

The presence of a bulky tertiary butyl group on the nitrogen atom of this compound is expected to introduce significant steric hindrance around the coordinating oxygen atom of the amide. This steric crowding can influence the stability of the formed metal complexes and, consequently, the selectivity. For instance, the bulky nature of the substituents can disfavor the extraction of smaller, more highly charged metal ions, potentially enhancing the separation of actinides from certain fission products.

Furthermore, the branching in the 2-ethylhexyl group can also contribute to selectivity. Studies on related N,N-dialkylamides have shown that branching can affect the extraction efficiency and selectivity for different actinides. For example, N,N-di(2-ethylhexyl)isobutyramide (DEHiBA) has demonstrated high selectivity for uranium over plutonium under certain conditions. While this compound is a monoamide, the principles of steric influence on coordination and selectivity remain relevant.

To illustrate the effect of structural modifications on extraction, the following table presents hypothetical distribution coefficients (D) for the extraction of U(VI) and a representative fission product, Zr(IV), by different amide extractants. A higher D value indicates more efficient extraction.

| Extractant | D(U(VI)) | D(Zr(IV)) | Selectivity Factor (SF U/Zr) |

| N,N-di-n-hexyl-octanamide | 15 | 0.5 | 30 |

| N,N-di(2-ethylhexyl)butyramide | 12 | 0.3 | 40 |

| This compound (Hypothetical) | 10 | 0.2 | 50 |

This table is illustrative and based on general trends observed for amide extractants. The values for this compound are hypothetical to demonstrate the potential impact of its structure.

Isothermal titration calorimetry is a technique that could be employed to directly measure the enthalpy of complexation between this compound and metal ions like UO₂²⁺ and Pu⁴⁺. Such studies would provide valuable data on the strength of the metal-ligand bond.

The kinetics of metal extraction, or the rate at which the extraction equilibrium is reached, is another important factor in the design of solvent extraction processes. The steric hindrance from the t-butyl and 2-ethylhexyl groups in this compound might slow down the rate of complex formation compared to less sterically hindered amides. However, in industrial applications using equipment with high mass transfer rates, such as centrifugal contactors, the kinetics are often sufficiently fast.

A hypothetical comparison of thermodynamic and kinetic parameters for different amide extractants is presented below:

| Parameter | N,N-di-n-hexyl-octanamide | N,N-di(2-ethylhexyl)butyramide | This compound (Hypothetical) |

| ΔH (kJ/mol) for U(VI) extraction | -25 | -22 | -20 |

| ΔS (J/mol·K) for U(VI) extraction | -50 | -45 | -40 |

| Relative Rate of Extraction | Fast | Moderate | Slower |

This table is for illustrative purposes. The values for this compound are hypothetical and represent plausible trends based on its structure.

The interface between the aqueous and organic phases is where the extraction of metal ions occurs. The properties of this interface, such as interfacial tension and the adsorption of extractant molecules, can significantly impact the extraction kinetics and phase disengagement.

The amphiphilic nature of this compound, with its polar amide group and nonpolar alkyl chains, will cause it to accumulate at the aqueous-organic interface. The bulky and branched structure of the molecule may lead to a less ordered interfacial layer compared to amides with linear alkyl chains. This could potentially influence the rate of metal ion transfer across the interface.

A key advantage of branched-chain amides is their ability to suppress the formation of a third phase, which is a second organic phase that can form at high metal and acid concentrations. The steric bulk of the t-butyl and 2-ethylhexyl groups in this compound is expected to be highly effective in preventing the aggregation of metal-amide complexes, thus maintaining a two-phase system over a wider range of operating conditions.

Development and Evaluation of Insect Repellents and Toxicants

Amides are a well-established class of insect repellents, with N,N-diethyl-m-toluamide (DEET) being the most widely used. The effectiveness of an amide as a repellent is highly dependent on its molecular structure.

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For insect repellents, key molecular properties that influence repellency include volatility, lipophilicity, and the electronic and steric features of the molecule.

The N-tert-butyl group in this compound introduces significant bulk around the amide nitrogen. In SAR studies of other amides, the size and shape of the N-alkyl substituents have been shown to be critical for repellent activity. While DEET has two ethyl groups, the presence of a larger, more sterically demanding t-butyl group could either enhance or diminish repellency depending on the specific insect receptor it interacts with.

A general SAR study on a series of amides might yield data like that presented in the hypothetical table below, where repellency is measured as the protection time against a species of mosquito.

| Compound | N-substituent | Acyl Group | Protection Time (hours) |

| DEET | Diethyl | m-Toluoyl | 6-8 |

| N,N-dipropylhexanamide | Dipropyl | Hexanoyl | 4-6 |

| This compound (Hypothetical) | tert-Butyl | 2-Ethylhexanoyl | 5-7 |

This table is illustrative. The protection time for this compound is a hypothetical value based on its structural similarity to known repellents.

The toxicity of an insect repellent is also a critical consideration. SAR studies can help in designing molecules with high repellency and low toxicity. The specific arrangement of the t-butyl and 2-ethylhexyl groups would need to be evaluated to determine its toxicological profile against various insect species. It is plausible that the steric hindrance in this compound could influence its metabolic stability in insects, thereby affecting its toxicity.

Mechanistic Investigations of Interaction with Insect Olfactory Systems (e.g., Odorant Binding Proteins)

The efficacy of this compound as an insect repellent is rooted in its interaction with the insect's highly sensitive olfactory system. The current understanding of this mechanism is based on a multi-stage process involving several key proteins, primarily Odorant-Binding Proteins (OBPs) and Odorant Receptors (ORs). nih.govnih.govresearchgate.net

Insects detect volatile chemical cues from their environment through specialized structures called sensilla, located on their antennae and maxillary palps. nih.govnih.govmdpi.com These sensilla house the dendrites of olfactory sensory neurons (OSNs) and are filled with a fluid known as the sensillum lymph. nih.govresearchgate.net According to the prevailing model of insect olfaction, when a volatile molecule like this compound enters the sensillum through pores, it first encounters OBPs within the lymph. nih.govresearchgate.net

OBPs are small, soluble proteins found in high concentrations in the sensillum lymph. encyclopedia.pub Their primary proposed function is to bind to hydrophobic odorant molecules and transport them through the aqueous lymph to the membrane of the OSNs. nih.govencyclopedia.pub This carrier role is critical for bridging the gap between the external environment and the neuronal receptors. nih.govnih.gov

Once the OBP-repellent complex reaches the dendritic membrane, the this compound molecule is thought to be released and subsequently binds to an OR. researchgate.net ORs are transmembrane proteins that form ligand-gated ion channels. mdpi.com The binding of the repellent molecule to a specific OR (or a complex of an odor-specific receptor protein, OrX, and a conserved co-receptor, Orco) triggers a conformational change, opening the ion channel. mdpi.com This leads to an influx of cations, depolarization of the neuron, and the generation of an action potential that is transmitted to the insect's brain, ultimately resulting in a behavioral response, such as aversion or confusion, that disrupts host-seeking. nih.govmdpi.com While this general pathway is well-established for many odorants, specific binding studies detailing the precise interaction between this compound and particular OBPs or ORs in various insect species are a subject of ongoing research.

Optimization of Molecular Architecture for Enhanced Repellent Efficacy

The development of more effective insect repellents relies heavily on understanding the structure-activity relationships (SAR) of existing compounds like this compound. SAR studies involve systematically modifying the molecular architecture of a parent compound and evaluating how these changes affect its biological activity. nih.govnih.govunl.edu For amide-based repellents, key areas of modification include the acyl group and the N-alkyl substituents.

Research into various carboxamides has provided insights that can guide the optimization of the this compound structure. For instance, studies on a series of aryl amides demonstrated that modifications to the aromatic ring and the acyl chain significantly impact repellency against Aedes aegypti mosquitoes. nih.govelsevierpure.com The introduction of fluorine atoms, for example, led to compounds with EC₅₀ values (the concentration required to repel 50% of the mosquito population) significantly lower than that of the benchmark repellent, DEET. nih.govelsevierpure.comresearchgate.net

Similarly, investigations into aliphatic carboxamides have shown that the nature of the N-alkyl groups is critical for toxicant activity, which can correlate with repellency. unl.edu For a series of propanamides and butanamides, a structure-activity trend where an N-butyl group conferred greater toxicity than an N-(2-methyl-2-propenyl) group was observed. unl.edu This suggests that modifications to the N-tert-butyl group in this compound could potentially modulate its efficacy.

The goal of this molecular optimization is to enhance the compound's ability to interact with key olfactory targets while maintaining low volatility and high safety profiles. By synthesizing and testing analogs, researchers can identify the optimal balance of lipophilicity, steric hindrance, and electronic properties required for maximal repellent effect.

Below is a table summarizing findings from a representative SAR study on new vapor-active aryl amides, illustrating how molecular modifications can enhance repellent efficacy compared to the standard, DEET.

| Compound ID | Chemical Name | 1 hr Repellency EC₅₀ (μg/cm²) | Relative Potency vs. DEET |

| DEET | N,N-diethyl-meta-toluamide | 35 | 1.0x |

| 53 | 2,2,3,3,3-pentafluoro-N-(4-fluorophenyl)propenamide | 4.5 | ~7.8x more potent |

| 101 | 2,2,3,3,4,4,4-heptafluoro-N-(3,4,5-trifluorophenyl)butanamide | 2.9 | ~12.1x more potent |

Data derived from research on novel aryl amides, demonstrating the principle of molecular optimization. nih.gov

Application as a Versatile Chemical Building Block and Intermediate in Organic Synthesis

The primary documented application of this compound is as an active ingredient (insect repellent) rather than as a versatile chemical building block or intermediate in organic synthesis. While amides as a functional group can undergo various chemical transformations (e.g., hydrolysis to carboxylic acids and amines, reduction to amines), this compound is not commonly cited as a starting material for the synthesis of other complex molecules.

The chemical literature contains numerous examples of using other tert-butyl-containing reagents as valuable intermediates. For instance, chiral tert-butanesulfinamide is widely employed as an auxiliary in the asymmetric synthesis of N-heterocycles, and tert-butyl nitrite (B80452) is a versatile reagent used in nitrosation, oxidation, and diazotization reactions. organic-chemistry.orgrsc.org However, these applications involve different molecules. The synthetic utility of this compound itself appears to be limited, with its synthesis being the endpoint for its main application rather than a starting point for further chemical elaboration.

Intermediate in the Production of Specialty Chemicals and Agrochemicals

Similarly, no information has been found to support the use of this compound as an intermediate in the manufacturing of specialty chemicals or agrochemicals. There are no documented instances of its incorporation into the synthesis pathways of commercial or developmental products in these sectors.

Future Research Directions and Interdisciplinary Prospects for N Tert Butyl 2 Ethylhexanamide

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of sterically hindered amides such as N-tert-butyl-2-ethylhexanamide is often challenging using traditional methods due to the reduced reactivity of the sterically encumbered amine and carboxylic acid. nih.govchimia.ch Overcoming this hurdle necessitates the development of novel and more efficient catalytic systems.

Future research will likely focus on several key areas:

Transition Metal Catalysis: While various transition metals have been employed for amide synthesis, their application to highly hindered systems remains an area for growth. mdpi.commdpi.com Exploration of catalysts based on earth-abundant metals like manganese could offer sustainable and cost-effective alternatives. mdpi.com Pincer-complexes of manganese have already shown promise in the aminolysis of esters to form a broad scope of amides and could be adapted for the direct amidation of sterically demanding substrates. mdpi.com Similarly, novel silver-based catalysts that operate under mild conditions, at or near room temperature and atmospheric pressure, present an attractive avenue for research. harvard.edu

Organocatalysis: The use of non-metallic, organic molecules as catalysts for amidation is a rapidly developing field. mdpi.com Boronic acid derivatives have demonstrated efficacy in promoting direct amidation reactions, and further investigation into more active and robust organocatalysts could lead to milder and more selective synthetic routes for this compound. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a sustainable and powerful platform for chemical transformations. nih.gov This approach can generate highly reactive intermediates under mild conditions, potentially overcoming the steric barriers inherent in the formation of this compound. nih.gov Research into suitable photosensitizers and reaction conditions will be crucial for harnessing this technology for the synthesis of hindered amides. nih.gov

| Catalytic System | Potential Advantages for this compound Synthesis | Key Research Focus |

| Transition Metal Catalysis (e.g., Mn, Ag) | High efficiency, potential for novel reactivity, sustainability (with earth-abundant metals). mdpi.comharvard.edu | Ligand design, catalyst stability, reaction scope with hindered substrates. |

| Organocatalysis (e.g., Boronic Acids) | Metal-free, often milder reaction conditions, high functional group tolerance. nih.gov | Development of more active catalysts, understanding reaction mechanisms. |

| Photoredox Catalysis | Mild reaction conditions, use of sustainable energy source (light), potential for unique reaction pathways. nih.gov | Identification of suitable photosensitizers, optimization of light sources and reaction setups. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, suitability for continuous flow processes. harvard.eduacs.orgnih.gov | Catalyst design and synthesis, long-term stability and activity. |

Advanced Mechanistic Understanding through In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanism is paramount for the rational design of more efficient synthetic protocols for this compound. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions, are invaluable tools in this endeavor.

Future research in this area will likely involve:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can provide detailed information about the formation and consumption of reactants, intermediates, and products throughout the course of a reaction. mt.comresearchgate.net By monitoring the characteristic vibrational bands of the carboxylic acid, amine, and the forming amide bond, researchers can gain insights into reaction kinetics and the role of the catalyst. mt.com

In Situ Raman Spectroscopy: Raman spectroscopy is another powerful vibrational spectroscopy technique that can be used to study reaction mechanisms. nih.gov It is particularly useful for studying reactions in aqueous media and can provide complementary information to FTIR. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be used in conjunction with experimental spectroscopic data to model reaction pathways, identify transition states, and elucidate the role of the catalyst at a molecular level. nih.gov This synergistic approach can provide a comprehensive understanding of the amidation process.

| Spectroscopic Technique | Information Gained | Future Research Application for this compound |

| In Situ FTIR | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. mt.com | Optimizing reaction conditions (temperature, catalyst loading) for maximal yield and efficiency. |

| In Situ Raman | Complementary vibrational information to FTIR, suitable for aqueous systems. nih.gov | Studying enzymatic or biphasic catalytic systems for the synthesis. |

| Computational Modeling (DFT) | Reaction energy profiles, transition state geometries, catalyst-substrate interactions. nih.gov | Rational design of new catalysts with improved activity and selectivity. |

Integration with High-Throughput Screening and Automated Synthesis Platforms

The discovery and optimization of new synthetic methods for this compound can be significantly accelerated through the use of high-throughput screening (HTS) and automated synthesis platforms. These technologies allow for the rapid evaluation of a large number of reaction parameters, such as catalysts, solvents, and temperatures.

Future directions in this area include:

Miniaturized Reaction Systems: The use of microtiter plates and microfluidic reactors enables the parallel execution of hundreds or even thousands of reactions on a small scale, minimizing reagent consumption and waste generation.

Robotic Automation: Automated liquid handling systems can be programmed to dispense reagents, control reaction conditions, and collect samples for analysis, enabling unattended operation and high reproducibility.

Rapid Analytical Techniques: The integration of fast and reliable analytical methods, such as mass spectrometry and high-performance liquid chromatography (HPLC), is essential for the timely analysis of the large number of samples generated by HTS.

The combination of these technologies will facilitate the rapid identification of optimal conditions for the synthesis of this compound and its derivatives, accelerating the pace of research and development.

Development of this compound Analogs for Emerging Technologies

The unique combination of a bulky, hydrophobic tert-butyl group and a flexible, branched alkyl chain in this compound makes it an interesting scaffold for the development of new materials with tailored properties.

Future research could focus on the synthesis and characterization of analogs for applications in:

Polymer Chemistry: this compound and its derivatives could serve as monomers or additives in the synthesis of novel polymers. klinger-lab.descitechdaily.com The sterically demanding nature of the tert-butyl group could influence polymer chain packing and morphology, leading to materials with unique mechanical, thermal, or gas transport properties.

Material Science: The incorporation of functional groups into the 2-ethylhexyl chain or the tert-butyl group could lead to the development of "smart" materials that respond to external stimuli such as pH, temperature, or light.

Medicinal Chemistry: While this compound itself is not known to be biologically active, its structural motifs are found in various pharmaceuticals. nih.gov The synthesis of analogs could be explored in the context of drug discovery, where the steric and lipophilic properties of the molecule can be fine-tuned to optimize interactions with biological targets. nih.govresearchgate.net

Synergistic Applications with Other Chemical Classes and Nanomaterials

The interplay between this compound and other chemical entities, particularly in the realm of nanomaterials, opens up exciting avenues for interdisciplinary research.

Potential future directions include:

Amides as Ligands for Nanoparticles: The amide functionality can act as a coordinating ligand for metal nanoparticles, influencing their stability, dispersibility, and catalytic activity. nih.govresearchgate.net this compound, with its specific steric and electronic properties, could be investigated as a novel ligand for the synthesis and functionalization of nanoparticles with applications in catalysis, sensing, and biomedicine. nih.govmdpi.comdigitellinc.com

Synergistic Catalysis: The combination of this compound or its derivatives with nanomaterials could lead to synergistic catalytic effects. mdpi.com For example, the amide could act as a phase-transfer agent or a co-catalyst in reactions catalyzed by nanoparticles.

Functionalized Nanocomposites: The incorporation of this compound into polymer matrices containing nanoparticles could result in nanocomposite materials with enhanced properties. The amide could improve the dispersion of the nanoparticles within the polymer and enhance the interfacial interactions, leading to improved mechanical strength, thermal stability, or barrier properties.

Q & A

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Contradictory data may arise from differences in assay conditions (e.g., cell lines, concentrations). A systematic review should compare studies using tools like PRISMA guidelines. For example, analogs such as N-benzyl-tert-butyl carbamates show varied anti-inflammatory activity depending on substituent positioning . Dose-response curves and molecular docking simulations can clarify structure-activity relationships (SAR) .

Q. What strategies are recommended for studying the metabolic pathways and degradation products of this compound?

- Methodological Answer : Radiolabeled isotopes (e.g., ¹⁴C-labeled tert-butyl groups) can track metabolic fate in vitro/in vivo. High-resolution mass spectrometry (HRMS) identifies metabolites, while in silico tools like MetaCore predict enzymatic cleavage sites. For degradation, accelerated stability studies (40°C/75% RH) combined with LC-MS analysis detect hydrolytic or oxidative byproducts .

Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacological properties?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations assess binding affinity to target proteins (e.g., kinases or GPCRs). QSAR models trained on datasets from PubChem or ChEMBL guide substituent selection to optimize bioavailability and reduce toxicity .

Q. What experimental approaches validate the role of this compound in catalytic systems or material science applications?

- Methodological Answer : In catalysis, kinetic studies (e.g., turnover frequency measurements) and spectroscopic techniques (in situ FTIR or XAS) monitor tert-butyl group stability under reaction conditions. For material science, surface characterization (XPS, SEM) evaluates its incorporation into polymers or coatings, as seen in tert-butyl-containing solar cell additives .

Data Interpretation and Reproducibility

Q. How should researchers address variability in synthetic yields of this compound across laboratories?

- Methodological Answer : Reproducibility requires strict adherence to documented protocols (e.g., inert atmosphere, reagent purity ≥98%). Inter-lab comparisons using standardized reference materials (e.g., tert-butyl methyl ether as a control) and statistical tools (ANOVA) identify critical variables. Collaborative platforms like ELN (Electronic Lab Notebooks) ensure transparency .

Q. What criteria should guide the selection of negative controls in bioactivity studies of this compound?

- Methodological Answer : Controls must match the compound’s physicochemical properties (e.g., logP, solubility). For example, tert-butyl carbamates without bioactive substituents (e.g., N-tert-butyl-α-phenylnitrone) serve as inert analogs. Dose-matched vehicle controls (DMSO/saline) and cytotoxicity assays (MTT/LDH) are essential to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.